molecular formula C12H19BrN2O B5667428 N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine

N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine

Cat. No. B5667428
M. Wt: 287.20 g/mol
InChI Key: ICOLCTVQARDCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine, also known as Brucine, is a natural alkaloid compound found in the seeds of Strychnos nux-vomica. It has been widely studied in scientific research for its potential therapeutic effects on various diseases.

Mechanism of Action

N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of protein kinase C, which is involved in the growth and proliferation of cancer cells. It also modulates the activity of the NMDA receptor, which is involved in learning and memory. Additionally, it has been shown to modulate the activity of various enzymes involved in the production of reactive oxygen species, which are implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation in the brain, which is implicated in the pathogenesis of neurodegenerative diseases. It also has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a well-established synthesis method and has been extensively studied for its therapeutic effects. However, it has some limitations, including its low solubility in water and the potential for toxicity at high doses.

Future Directions

There are several future directions for the study of N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine. One potential area of research is the development of novel analogs with improved therapeutic properties. Another area of research is the investigation of its potential therapeutic effects on other diseases, such as multiple sclerosis and Huntington's disease. Additionally, the development of new delivery methods, such as nanoparticles, could improve the bioavailability and efficacy of N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine.

Synthesis Methods

N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine can be synthesized from strychnine, which is also found in Strychnos nux-vomica. The synthesis involves the oxidation of strychnine to form 5,6-dihydro-strychnine, which is then brominated to form 5-bromo-6,7-dihydro-strychnine. This compound is then subjected to reductive amination to form N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine.

Scientific Research Applications

N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O/c1-14-7-5-10(6-8-14)15(2)9-11-3-4-12(13)16-11/h3-4,10H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOLCTVQARDCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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